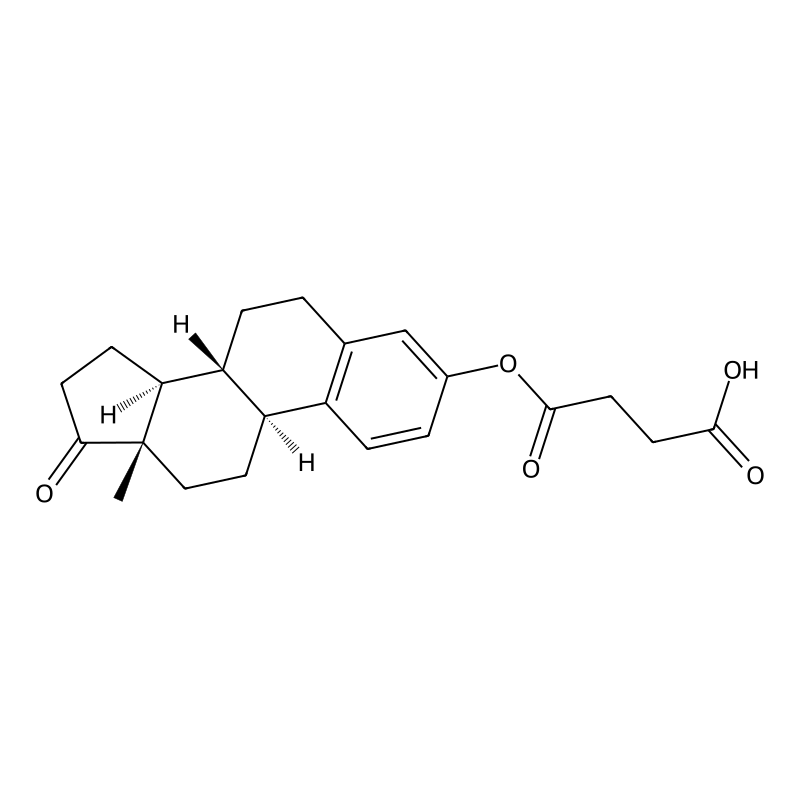

Estrone 3-hemisuccinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Application in Clinical Research

Scientific Field: Clinical Research

Summary of Application: Estrone 3-hemisuccinate is used in clinical research to study its effects on various physiological processes. It is particularly significant in research related to estrogenic activity and its implications in human health.

Methods of Application: Researchers use high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of estrone and its derivatives in human blood plasma or serum. The method involves sample preparation, extraction, and analysis using specific chromatographic conditions.

Results and Outcomes: The LC-MS/MS method provides reliable quantitation of estrone levels ranging from 5 to 500 pg/mL. This allows for precise measurement of estrone in clinical samples, aiding in the understanding of its role in the body .

Application in Hormone Analysis

Scientific Field: Biochemistry

Summary of Application: Estrone 3-hemisuccinate is utilized in the analysis of steroid hormones, particularly estrogens, within biological samples. This is crucial for understanding hormonal balance and associated disorders.

Methods of Application: The compound is often used in conjunction with derivatization agents like dansyl chloride to form positively charged derivatives, which are then analyzed by LC-MS/MS.

Results and Outcomes: The analysis yields detailed profiles of estrogenic hormones, providing insights into hormonal levels and potential imbalances that could indicate various health conditions .

Application in Developmental Biology

Scientific Field: Developmental Biology

Summary of Application: In developmental biology, Estrone 3-hemisuccinate is applied to study the role of estrogens in the development of reproductive organs and systems.

Methods of Application: Experimental procedures involve administering the compound to model organisms and monitoring developmental changes using microscopy and molecular biology techniques.

Results and Outcomes: Studies have shown that estrone can influence the development of sex-specific traits and organs, contributing to our understanding of developmental processes .

Application in Environmental Science

Scientific Field: Environmental Science

Summary of Application: Estrone 3-hemisuccinate is studied for its environmental impact, particularly its presence in water sources and potential as an endocrine disruptor.

Methods of Application: Environmental samples are collected and analyzed using sensitive detection methods such as LC-MS/MS to measure the concentration of estrone and its derivatives.

Results and Outcomes: Research has identified the presence of estrone in various water bodies, leading to further investigation into its effects on wildlife and ecosystems .

Application in Pharmacology

Scientific Field: Pharmacology

Summary of Application: Pharmacological studies utilize Estrone 3-hemisuccinate to understand the pharmacokinetics and pharmacodynamics of estrogenic compounds in drug development.

Methods of Application: The compound is used in preclinical trials, where it is administered to animal models, and its absorption, distribution, metabolism, and excretion (ADME) are studied.

Results and Outcomes: Such studies provide valuable data on how estrone and similar compounds behave in biological systems, which is essential for drug safety and efficacy assessments .

Application in Cancer Research

Scientific Field: Oncology

Summary of Application: Estrone 3-hemisuccinate is significant in cancer research, especially in studies related to hormone-dependent cancers such as breast cancer.

Methods of Application: It is used in vitro in cell culture systems to study the proliferation of cancer cells in response to estrogenic stimulation.

Results and Outcomes: Research has shown that estrone can promote the growth of certain cancer cells, providing insight into the mechanisms of hormone-dependent cancers and potential therapeutic targets .

Application in Neurobiology

Scientific Field: Neurobiology

Summary of Application: Estrone 3-hemisuccinate is used to explore its neuroprotective effects and its influence on cognitive functions, especially in the context of aging and neurodegenerative diseases.

Methods of Application: In neurobiological studies, the compound is administered to animal models, and its effects on brain function are assessed using behavioral tests, neuroimaging, and biochemical assays.

Results and Outcomes: Research indicates that estrone may have a protective role against neurodegenerative changes and could improve cognitive functions, although the exact mechanisms are still being investigated .

Application in Reproductive Medicine

Scientific Field: Reproductive Medicine

Summary of Application: Estrone 3-hemisuccinate is crucial in reproductive medicine for understanding estrogen’s role in fertility, menstrual cycles, and menopause.

Methods of Application: Clinical trials involve monitoring patients’ hormonal levels after administration of the compound and assessing its impact on reproductive health.

Results and Outcomes: Studies have shown that estrone can affect the menstrual cycle and fertility, offering potential therapeutic avenues for reproductive issues .

Application in Endocrinology

Scientific Field: Endocrinology

Summary of Application: This compound is significant for studying hormonal disorders and their treatments, particularly those related to estrogen imbalances.

Methods of Application: Estrone 3-hemisuccinate is used in endocrine research to simulate hormonal conditions in vitro or in vivo, with subsequent analysis of physiological responses.

Results and Outcomes: The research has contributed to a better understanding of hormonal disorders and the development of targeted treatments .

Application in Toxicology

Scientific Field: Toxicology

Summary of Application: The toxicological profile of Estrone 3-hemisuccinate is studied to assess its safety and potential risks associated with exposure.

Methods of Application: Toxicological studies often involve acute and chronic exposure models, followed by comprehensive analysis of biological samples for signs of toxicity.

Results and Outcomes: Findings from these studies are used to establish safety guidelines and regulatory standards for the use of estrone in various applications .

Application in Veterinary Medicine

Scientific Field: Veterinary Medicine

Summary of Application: In veterinary medicine, Estrone 3-hemisuccinate is used to study its effects on the reproductive health of animals.

Methods of Application: The compound is administered to livestock or companion animals, and its impact on reproductive cycles and overall health is monitored.

Results and Outcomes: Such studies help in the development of veterinary treatments and enhance the reproductive management of animal populations .

Application in Cosmetology

Scientific Field: Cosmetology

Summary of Application: Estrone 3-hemisuccinate is researched for its potential use in cosmetic products, particularly those aimed at skin health and anti-aging.

Methods of Application: The compound is tested in dermatological studies for its effects on skin cells, including its potential to improve skin elasticity and reduce signs of aging.

Results and Outcomes: Preliminary results suggest that estrone may have beneficial effects on skin health, but more research is needed to confirm these findings and ensure safety .

Estrone 3-hemisuccinate is a synthetic derivative of estrone, a naturally occurring estrogen. Its chemical formula is , and it is characterized by the presence of a hemisuccinate group at the C3 position of the estrone molecule. This modification enhances its solubility and bioavailability, making it a valuable compound in various biological and pharmaceutical applications.

E3HS itself is not biologically active as an estrogen. Its primary function lies in mimicking the structure of estrone, allowing for its detection and quantification in assays. When introduced into a biological sample, antibodies or receptors specific to estrone will bind to E3HS, enabling researchers to measure the amount of estrone present indirectly [].

- Oxidation: This compound can be oxidized to form various derivatives, which may possess different biological activities.

- Reduction: Reduction reactions can convert estrone 3-hemisuccinate into less oxidized forms, potentially altering its pharmacological properties.

- Hydrolysis: The ester bond in the hemisuccinate can be hydrolyzed, releasing estrone and succinic acid, which may influence its biological activity .

Estrone 3-hemisuccinate exhibits significant biological activity, primarily due to its estrogenic properties. It interacts with estrogen receptors, influencing various physiological processes such as:

- Cell Growth: It has been shown to promote cell proliferation in certain tissues, particularly those responsive to estrogen .

- Antitumor Activity: Some studies suggest that modifications of estrone derivatives can lead to compounds with potential antitumor effects, indicating that estrone 3-hemisuccinate may have therapeutic implications in cancer treatment .

The synthesis of estrone 3-hemisuccinate typically involves:

- Starting Material: Estrone is used as the primary starting material.

- Esterification Reaction: Estrone is reacted with succinic anhydride or succinic acid in the presence of a catalyst (such as pyridine) to form estrone 3-hemisuccinate.

- Purification: The product is purified through methods such as recrystallization or chromatography to obtain a high-purity compound .

Estrone 3-hemisuccinate has various applications in:

- Pharmaceuticals: It is used in hormone replacement therapy and other estrogen-related treatments due to its enhanced bioavailability compared to natural estrogens.

- Research: The compound serves as a tool in studies related to estrogen receptor activity and hormonal regulation .

Research indicates that estrone 3-hemisuccinate interacts with estrogen receptors in target tissues, leading to various physiological responses. Studies have shown that it can modulate gene expression related to growth and differentiation in hormone-sensitive tissues. Additionally, its interaction profile may differ from that of natural estrogens, suggesting unique pharmacological properties .

Estrone 3-hemisuccinate shares similarities with several other steroidal compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Feature | Unique Property |

|---|---|---|

| Estrone | Natural estrogen | Naturally occurring |

| Estradiol | More potent estrogen | Higher affinity for estrogen receptors |

| Estrone 3-glucosiduronate | Glucosidated form of estrone | Increased solubility and stability |

| Estriol | Trihydroxylated estrogen | Less potent than estrone |

Estrone 3-hemisuccinate's unique hemisuccinate modification enhances its solubility and pharmacokinetic profile compared to these similar compounds.

Estrone 3-hemisuccinate emerged as a critical steroid derivative during the mid-20th century, coinciding with advancements in hormone chemistry and the development of synthetic estrogen analogs. Its discovery stemmed from efforts to modify estrone’s structure to enhance solubility and facilitate conjugation with proteins for immunological and analytical applications. Early synthetic routes involved succinylation of estrone’s phenolic hydroxyl group at the C3 position using succinic anhydride, a method refined through collaborations between academic and industrial laboratories in the 1950s.

The compound gained prominence following Russell Marker’s foundational work on steroid degradation and synthesis, which revolutionized access to progesterone and estrogen derivatives from plant precursors. While Marker’s "degradation" technique focused on diosgenin conversion, subsequent researchers applied similar principles to estrone modifications, enabling large-scale production of hemisuccinate derivatives for research purposes. By the 1970s, estrone 3-hemisuccinate became a standard intermediate in radioimmunoassay development, particularly for quantifying estrogen levels in biological samples.

Role in Steroid Chemistry and Derivative Development

Chemical Structure and Key Modifications

Estrone 3-hemisuccinate (C₂₂H₂₆O₅; molecular weight 370.44 g/mol) features a succinic acid moiety esterified to estrone’s C3 hydroxyl group. This modification introduces a carboxylic acid functional group, enabling covalent linkage to amines via carbodiimide-mediated reactions—a property exploited extensively in hapten-carrier conjugates for antibody production. The stereochemistry of the parent estrone molecule remains intact, with the hemisuccinate side chain occupying an equatorial position on the steroid nucleus.

Table 1: Comparative Properties of Estrone and Estrone 3-Hemisuccinate

| Property | Estrone (C₁₈H₂₂O₂) | Estrone 3-Hemisuccinate (C₂₂H₂₆O₅) |

|---|---|---|

| Molecular Weight | 270.37 g/mol | 370.44 g/mol |

| Water Solubility | Low | Moderate (via carboxylate salt) |

| Melting Point | 254.5°C | Not reported |

| Key Functional Groups | Phenolic -OH, C17 ketone | Ester, carboxylic acid |

Synthetic Applications and Derivatives

Immunoassay Reagents: Estrone 3-hemisuccinate’s carboxylic acid group allows conjugation to carrier proteins (e.g., bovine serum albumin) for antibody generation. This application underpins enzyme-linked immunosorbent assays (ELISAs) capable of detecting estrone at concentrations as low as 0.14 µg/L.

Fluorescent Probes: Coupling with dansyl or coumarin dyes via the hemisuccinate linker produced fluorescent derivatives for studying estrogen receptor interactions. For example, estrone-3-hemisuccinate-dansyl-cadaverine exhibited high-affinity binding to rat alpha-fetoprotein (Kₐ = 3.7 × 10⁶ M⁻¹).

Metal Complexes: Researchers synthesized platinum(IV) conjugates using estrone 3-hemisuccinate as a targeting moiety. These complexes demonstrated selective uptake in estrogen receptor-positive cancer cells, showcasing potential for targeted chemotherapy.

Table 2: Key Derivatives and Research Applications

Advancements in Steroid Functionalization

The hemisuccinate group’s versatility enabled further functionalization:

- Acylation: Protection of the carboxylic acid facilitated C17 ketone reduction or epoxidation of ring systems.

- Crosslinking: Bis-succinate derivatives served as molecular spacers in dendrimer-based drug delivery systems.

- Enzymatic Studies: The compound’s resistance to hepatic sulfatases made it valuable in probing steroid conjugation pathways.

These innovations cemented estrone 3-hemisuccinate’s role as a scaffold for developing diagnostic and therapeutic agents, reflecting its enduring relevance in steroid chemistry.

Chemical Synthesis via Succinylation

The synthesis of estrone 3-hemisuccinate represents a fundamental esterification reaction between estrone and succinic anhydride, producing a hemisuccinate derivative that maintains the biological activity of the parent estrogen while introducing a terminal carboxylic acid functional group [1] [2]. This modification enables subsequent conjugation reactions and enhances the compound's utility in biochemical applications.

The standard synthetic protocol involves dissolving estrone in freshly distilled tetrahydrofuran, followed by the addition of succinic anhydride, triethylamine, and 4-dimethylaminopyridine as catalyst [1] [2]. The reaction mixture is stirred overnight at elevated temperature, typically 60°C, to ensure complete conversion [1]. The resulting product is purified through column chromatography using methanol/methylene chloride solvent systems [1] [2].

Reaction Mechanisms with Succinic Anhydride

The succinylation of estrone proceeds through a nucleophilic acyl substitution mechanism where the phenolic hydroxyl group at position 3 of estrone attacks the electrophilic carbonyl carbon of succinic anhydride [1] [2]. The reaction begins with the deprotonation of the estrone phenolic hydroxyl by triethylamine, generating a phenoxide anion that serves as the nucleophile [3].

The 4-dimethylaminopyridine catalyst enhances the reaction rate by approximately 10⁴ to 10⁵ times compared to pyridine alone [3]. This dramatic catalytic effect results from the formation of an acylpyridinium intermediate, which is significantly more electrophilic than the parent anhydride [3]. The dimethylamino group increases the nucleophilicity of the pyridine nitrogen through resonance donation, facilitating the initial nucleophilic attack on the anhydride [3].

The mechanism proceeds through tetrahedral intermediate formation, followed by ring opening of the succinic anhydride and elimination of the pyridinium leaving group [3]. The final product retains one carboxylic acid functionality from the succinic anhydride, creating the characteristic hemisuccinate structure [1] [2].

Table 1: Estrone 3-Hemisuccinate Synthesis Parameters

| Reaction Parameter | Typical Conditions | Literature Reference |

|---|---|---|

| Starting Material (Estrone) | 1.00 g (3.7 mmol) | Li et al., 2004 [1] |

| Reagent (Succinic Anhydride) | 0.74 g (7.4 mmol, 2 equiv) | Li et al., 2004 [1] |

| Catalyst (4-dimethylaminopyridine) | 0.45 g (3.7 mmol, 1 equiv) | Li et al., 2004 [1] |

| Base (Triethylamine) | 1.02 mL (7.4 mmol, 2 equiv) | Li et al., 2004 [1] |

| Solvent | 25 mL freshly distilled tetrahydrofuran | Li et al., 2004 [1] |

| Temperature | 60°C | Li et al., 2004 [1] |

| Reaction Time | Overnight (12-16 hours) | Li et al., 2004 [1] |

| Melting Point | 205.1°C (decomposition) | Li et al., 2004 [1] |

Optimization of Solvent Systems and Catalysts

Solvent selection plays a crucial role in the efficiency of estrone succinylation reactions [1] [2]. Tetrahydrofuran emerges as the optimal solvent due to its ability to dissolve both the steroid substrate and the anhydride reagent while maintaining chemical inertness under the reaction conditions [1]. The aprotic nature of tetrahydrofuran prevents competitive nucleophilic reactions that could occur with protic solvents [4] [5].

Alternative solvent systems including dimethylformamide and acetonitrile have been investigated for similar esterification reactions [6]. However, tetrahydrofuran consistently provides superior yields and cleaner reaction profiles for steroid hemisuccinate synthesis [1] [2]. The solvent must be freshly distilled to remove peroxides and water, which can interfere with the esterification process [1].

Catalyst optimization studies demonstrate that 4-dimethylaminopyridine provides superior performance compared to conventional pyridine or triethylamine alone [3]. The optimal catalyst loading corresponds to one equivalent relative to the estrone substrate, ensuring efficient activation without excessive catalyst consumption [1]. Higher catalyst concentrations do not significantly improve reaction rates but can complicate purification procedures [3].

The reaction temperature represents another critical optimization parameter [1] [2]. While room temperature reactions proceed slowly over several days, elevated temperatures of 60°C provide complete conversion within 12-16 hours [1]. Temperatures above 80°C can lead to decomposition of the steroid substrate and should be avoided [7].

Active Ester Synthesis for Protein Conjugation

The conversion of estrone 3-hemisuccinate to its corresponding N-hydroxysuccinimide ester represents a critical activation step for subsequent protein conjugation reactions [1] [2]. This transformation generates a reactive intermediate that selectively couples with primary amine groups under physiological conditions [8] [9].

The active ester synthesis employs N,N-dicyclohexylcarbodiimide as the coupling agent in combination with N-hydroxysuccinimide [1] [2]. This carbodiimide-mediated activation proceeds through formation of an O-acylisourea intermediate, which rapidly rearranges to form the stable N-hydroxysuccinimide ester [4] [5].

N-Hydroxysuccinimide Ester Preparation and Purification Strategies

The preparation of estrone 3-hemisuccinate N-hydroxysuccinimide ester requires careful attention to reaction conditions and purification protocols [1] [2]. The hemisuccinate starting material is dissolved in freshly distilled tetrahydrofuran along with N-hydroxysuccinimide, followed by the addition of N,N-dicyclohexylcarbodiimide under nitrogen atmosphere [1] [2].

The reaction proceeds at room temperature for 3.5 hours, during which the dicyclohexylurea byproduct precipitates from solution [1] [2]. This precipitation facilitates purification by simple filtration, removing the majority of the coupling agent byproduct [4] [10]. The filtrate containing the desired N-hydroxysuccinimide ester is concentrated under reduced pressure and subjected to column chromatography [1] [2].

Purification strategies utilize silica gel column chromatography with ethyl acetate/toluene solvent gradients [1] [2]. The optimal elution conditions employ a 2:3 ratio of ethyl acetate to toluene, providing effective separation of the product from unreacted starting materials and side products [1]. The purified N-hydroxysuccinimide ester exhibits a melting point of 156.8°C with decomposition and displays characteristic spectroscopic properties [1] [2].

Table 2: N-Hydroxysuccinimide Ester Formation Conditions

| Parameter | Conditions |

|---|---|

| Starting Material | Estrone-3-hemisuccinate (0.432 g, 1.16 mmol) [1] |

| N-Hydroxysuccinimide Reagent | 0.168 g (1.45 mmol) [1] |

| Coupling Agent | N,N-Dicyclohexylcarbodiimide (0.3 g, 1.45 mmol) [1] |

| Solvent | 15 mL freshly distilled tetrahydrofuran [1] |

| Temperature | Room temperature under nitrogen [1] |

| Reaction Time | 3.5 hours [1] |

| Purification Method | Column chromatography (ethyl acetate/toluene, 2:3) [1] |

| Melting Point | 156.8°C (decomposition) [1] |

The N-hydroxysuccinimide ester demonstrates excellent stability when stored under anhydrous conditions at low temperature [8] [9]. Hydrolysis represents the primary degradation pathway, with half-lives of 4-5 hours at pH 7.0 and 0°C, decreasing to approximately 10 minutes at pH 8.6 [5]. This pH-dependent stability profile necessitates careful storage and handling protocols to maintain ester integrity [9].

Industrial-Scale Production Challenges

The industrial-scale synthesis of estrone 3-hemisuccinate presents several technical and economic challenges that require specialized approaches distinct from laboratory-scale preparations . Scale-up considerations include raw material sourcing, reaction engineering, purification efficiency, and regulatory compliance for pharmaceutical applications [13].

Raw material availability represents a primary concern for large-scale production [13] [14]. Estrone can be obtained through extraction from natural sources or via synthetic routes from more abundant steroid precursors [14] [15]. The synthetic approach offers advantages in terms of supply consistency and quality control, though it requires substantial capital investment in specialized equipment [16] [15].

Reaction engineering challenges include heat transfer management during the exothermic succinylation reaction and efficient mixing of heterogeneous reaction mixtures [17]. The use of 4-dimethylaminopyridine catalyst at industrial scale requires careful consideration of catalyst recovery and recycling to minimize production costs [17]. Continuous-flow reactor systems offer potential advantages for heat management and reaction control compared to traditional batch processes .

Purification at industrial scale necessitates alternatives to column chromatography due to throughput limitations and solvent consumption [6]. Crystallization-based purification methods offer more practical solutions, though they require optimization of solvent systems and cooling profiles to achieve acceptable purity levels [6]. The development of scalable purification protocols represents an ongoing area of research and development .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard